molecular formula C7H8N2O3 B077264 2,4-Dihydroxybenzohydrazide CAS No. 13221-86-8

2,4-Dihydroxybenzohydrazide

Cat. No. B077264
CAS RN: 13221-86-8
M. Wt: 168.15 g/mol
InChI Key: GOPUHTXVZGIOHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including 2,4-Dihydroxybenzohydrazide, often involves condensation reactions between benzaldehydes and hydrazides. For example, innovative syntheses utilizing palladium-catalyzed oxidative aminocarbonylation-cyclization of alkoxyphenols have been reported, showing the versatility in synthesizing related compounds (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic analysis of benzohydrazide compounds have been extensively studied using various quantum chemical methods. These studies help in understanding the stable conformers, molecular geometries, electronic, and thermodynamic parameters of these compounds, providing insight into their chemical behavior (Arjunan et al., 2013).

Chemical Reactions and Properties

Benzohydrazides undergo numerous chemical reactions, including condensation to form Schiff bases, which have been studied for their potential biological activities. The ability of benzohydrazides to react with various aldehydes to form structurally diverse compounds highlights their chemical versatility (Bharty et al., 2015).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives can be assessed through various spectroscopic techniques. These studies reveal the compound's solubility, melting points, and thermal stability, which are crucial for their practical applications. For example, specific derivatives have been found to be thermally stable and exhibit nonlinear optical behavior, indicating their potential in materials science applications (Bharty et al., 2015).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including 2,4-Dihydroxybenzohydrazide, have been found to have a broad spectrum of biological activities, making them very attractive in medicinal chemistry . They have been used in the treatment of infections and in cancer therapy .

Methods of Application or Experimental Procedures

In one study, twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed, synthesized, and subjected to in vitro and in vivo bioactivity studies . The chemical structure of the obtained compounds was confirmed by spectral methods .

Results or Outcomes

The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, the in vitro screening of antiproliferative activity and the assessment of the acute toxicity of six hydrazide–hydrazones were performed . The inhibitory concentration values obtained in the in vitro test showed that N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value, estimated at 0.77 µM for LN-229 .

Application in Organic Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2,4-Dihydroxybenzoic acid hydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases .

Methods of Application or Experimental Procedures

The synthesis of these compounds is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Results or Outcomes

The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains were evaluated .

Application in Bioactivity Studies

Specific Scientific Field

This application falls under the field of Bioactivity Studies .

Summary of the Application

Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including 2,4-Dihydroxybenzohydrazide, have been designed, synthesized, and subjected to in vitro and in vivo bioactivity studies . These compounds have shown interesting antibacterial activity against Gram-positive bacterial strains .

Methods of Application or Experimental Procedures

Twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and synthesized . The chemical structure of the obtained compounds was confirmed by spectral methods . Antimicrobial activity screening was performed against a panel of microorganisms for all synthesized hydrazide–hydrazones .

Results or Outcomes

The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, the in vitro screening of antiproliferative activity and the assessment of the acute toxicity of six hydrazide–hydrazones were performed . The inhibitory concentration values obtained in the in vitro test showed that N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value, estimated at 0.77 µM for LN-229 .

Application in Synthesis of Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2,4-Dihydroxybenzoic acid hydrazide is used in the synthesis of various compounds .

Methods of Application or Experimental Procedures

2,4-Dihydroxybenzoic acid hydrazide can be prepared by employing ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting reagent . It may be used in the synthesis of 2,4-dihydroxy- N ′- (4-methoxybenzylidene)benzohydrazide .

Results or Outcomes

The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods .

Application in Antimicrobial Studies

Specific Scientific Field

This application falls under the field of Antimicrobial Studies .

Summary of the Application

Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including 2,4-Dihydroxybenzohydrazide, have been designed, synthesized, and subjected to in vitro and in vivo bioactivity studies . These compounds have shown interesting antibacterial activity against Gram-positive bacterial strains .

Methods of Application or Experimental Procedures

Twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and synthesized . The chemical structure of the obtained compounds was confirmed by spectral methods . Antimicrobial activity screening was performed against a panel of microorganisms for all synthesized hydrazide–hydrazones .

Results or Outcomes

The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, the in vitro screening of antiproliferative activity and also assessed the acute toxicity of six hydrazide–hydrazones . The inhibitory concentration values obtained in the in vitro test showed that N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value, estimated at 0.77 µM for LN-229 .

Application in Agriculture

Specific Scientific Field

This application falls under the field of Agriculture .

Summary of the Application

Low doses of 2,4-D and dicamba, which are structurally similar to 2,4-Dihydroxybenzohydrazide, have been studied for their effects on cucumber and cantaloupe .

Methods of Application or Experimental Procedures

Studies were conducted to evaluate the impact of low doses of 2,4-D and dicamba on visual injury, vine growth, crop yield, and herbicide residues in marketable fruit .

Safety And Hazards

2,4-Dihydroxybenzohydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

2,4-dihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUHTXVZGIOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157435
Record name Benzoic acid, 2,4-dihydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxybenzohydrazide

CAS RN

13221-86-8
Record name Benzoic acid, 2,4-dihydroxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxybenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
B Camber, DD Dziewiatkowski - Journal of the American Chemical …, 1951 - ACS Publications
A new color test for aldehydes and ketones was introduced in 19492 based on the coupling of a diazo-nium salt with the naphtholic hydrazide derivative of an aldehyde or ketone to …
Number of citations: 2 pubs.acs.org
QL Zhang, LZ Yin, XM Deng, SC Liu… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C16H16N2O5·CH3OH, was obtained from a condensation reaction of 3,4-dimethoxybenzaldehyde and 2,4-dihydroxybenzohydrazide. The non-H atoms of the …
Number of citations: 2 scripts.iucr.org
YY Han, YH Li, QR Zhao - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C15H13N3O7·2H2O, consists of a hydrazone molecule and two solvent water molecules. The molecule adopts an E configuration with …
Number of citations: 4 scripts.iucr.org
K Li - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C14H11ClN2O4·CH3OH, the molecule adopts an E conformation about the C=N bond. The compound is in the enamine–keto form. The two terminal benzene …
Number of citations: 7 scripts.iucr.org
YY Han, QR Zhao - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C16H16N2O5, the dihedral angle between the two benzene rings is 8.5 (3) and the molecule adopts an E configuration with respect to the C=N bond. There is an …
Number of citations: 10 scripts.iucr.org
JY Wei, DG Song, DC Wang, XM Deng… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C16H16N2O5, the dihedral angle between the two benzene rings is 4.2 (2) and an intramolecular O—H⋯O hydrogen bond generates an S(6) ring. In the crystal, …
Number of citations: 12 scripts.iucr.org
ELH Leung, LX Luo, Y Li, ZQ Liu, LL Li… - … Journal of Cancer, 2019 - Wiley Online Library
Oncogenic KRAS is considered a promising target for anti‐cancer therapy. However, direct pharmacological strategies targeting KRAS‐driven cancers remained unavailable. The prenyl…
Number of citations: 33 onlinelibrary.wiley.com
FE Condon, EE Burgoyne - Journal of the American Chemical …, 1951 - ACS Publications
A new color test for aldehydes and ketones was introduced in 19492 based on the coupling of a diazo-nium salt with the naphtholic hydrazide derivative of an aldehyde or ketone to …
Number of citations: 5 pubs.acs.org
Z Moussa, M Al-Mamary, S Al-Juhani, SA Ahmed - Heliyon, 2020 - cell.com
There has been substantial interest over the past many years in the design of novel chemical compounds containing the azomethine group (-NH-N=CH) and exhibiting various …
Number of citations: 16 www.cell.com
TW Campbell - Journal of the American Chemical Society, 1951 - ACS Publications
Experimental Reactions of 2-Methylthiophene with N-Bromosuccinimide.—One hundred and fifty grams of 2-methyIthiophenes dissolved in 500 cc. of carbon tetrachloride was treated …
Number of citations: 2 pubs.acs.org

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